2,6-dichloro-N-trimethylsilylaniline

Silyl amine synthesis Herbicide intermediate Process chemistry

2,6-Dichloro-N-trimethylsilylaniline (CAS 115910-92-4) is an N‑silylated aniline derivative utilised as a protected nucleophile in the synthesis of herbicidal triazolopyrimidine‑2‑sulfonanilides. The trimethylsilyl (TMS) group masks the low nucleophilicity of the parent 2,6‑dichloroaniline, which is deactivated by two electron‑withdrawing ortho‑chlorine substituents, enabling efficient C–N bond formation with sulfonyl halides under mild, base‑catalysed conditions.

Molecular Formula C9H13Cl2NSi
Molecular Weight 234.19 g/mol
CAS No. 115910-92-4
Cat. No. B8680392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-N-trimethylsilylaniline
CAS115910-92-4
Molecular FormulaC9H13Cl2NSi
Molecular Weight234.19 g/mol
Structural Identifiers
SMILESC[Si](C)(C)NC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C9H13Cl2NSi/c1-13(2,3)12-9-7(10)5-4-6-8(9)11/h4-6,12H,1-3H3
InChIKeyKUGYUMJQEMOJJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-N-trimethylsilylaniline (CAS 115910-92-4): A Silyl-Protected Aniline Intermediate for Triazolopyrimidine Sulfonamide Herbicide Synthesis


2,6-Dichloro-N-trimethylsilylaniline (CAS 115910-92-4) is an N‑silylated aniline derivative utilised as a protected nucleophile in the synthesis of herbicidal triazolopyrimidine‑2‑sulfonanilides [1]. The trimethylsilyl (TMS) group masks the low nucleophilicity of the parent 2,6‑dichloroaniline, which is deactivated by two electron‑withdrawing ortho‑chlorine substituents, enabling efficient C–N bond formation with sulfonyl halides under mild, base‑catalysed conditions [2]. This compound is explicitly claimed as a key intermediate in Dow Chemical patents and is commercially available in high purity from multiple suppliers .

Why Unprotected 2,6-Dichloroaniline Cannot Substitute for 2,6-Dichloro-N-trimethylsilylaniline in Sulfonamide Coupling Reactions


2,6‑Dichloroaniline possesses severely reduced nucleophilic reactivity because the two chlorine atoms at the ortho positions withdraw electron density from the amino group. Conventional reaction of 2,6‑dichloroaniline with triazolopyrimidine‑2‑sulfonyl halides is described in the patent literature as “very slow and provides low yields of the desired products” [1]. Prior art attempts to overcome this by pre‑forming alkali metal anilides required stoichiometric strong base and sub‑0 °C conditions, which are not commercially viable [2]. The N‑trimethylsilyl derivative restores reactivity by donating electron density from the Si–N bond, allowing sulfonamide formation to proceed readily at room temperature with a tertiary amine catalyst [3]. Suppliers listing the non‑silylated 2,6‑dichloroaniline do not provide equivalent coupling reactivity data, reinforcing that the two compounds are not interchangeable for this application.

Quantitative Differentiation Evidence for 2,6-Dichloro-N-trimethylsilylaniline (CAS 115910-92-4) versus Closest Analogs


Synthesis Yield and Purity: Head-to-Head Comparison with N-Trimethylsilyl-2,6-dichloro-3-methylaniline Under Identical Conditions

In the same patent, using identical reagents and work-up, N-trimethylsilyl-2,6-dichloroaniline was obtained in 75.0% yield with a purity of 97%, while the closely related N-trimethylsilyl-2,6-dichloro-3-methylaniline was obtained in 73.5% yield with a purity of 98.0% [1]. The 1.5 percentage-point higher yield of the target compound demonstrates at least equivalent, and marginally superior, conversion efficiency under the standard silylation protocol (2,6-dichloroaniline + TMSBr + Et₃N, benzene, reflux 54 h) [2].

Silyl amine synthesis Herbicide intermediate Process chemistry

Sulfonamide Coupling Reactivity: Silyl Derivative Enables High-Yield Triazolopyrimidine Sulfonamide Formation at Ambient Temperature

When N-trimethylsilyl-2,6-dichloroaniline was reacted with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonyl chloride in the presence of dimethyl sulfoxide at room temperature for 16 h, the desired N-(2,6-dichlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide was obtained in 77.2% yield (crude) [1]. In contrast, the patent explicitly states that direct reaction of 2,6-dichloroaniline with the same sulfonyl chloride under tertiary amine catalysis is “very slow and provides low yields” [2]. A separate study on palladium-catalysed C–N bond formation in supercritical CO₂ confirms that N-silylanilines circumvent carbamic acid formation and deliver excellent product yields, whereas unprotected anilines suffer from competing CO₂ insertion [3].

Triazolopyrimidine herbicide Sulfonamide synthesis Nucleophilic coupling

Procurement-Grade Purity: Commercial Availability at ≥98% GC Purity Facilitates Direct Use Without Additional Purification

Commercial suppliers list 2,6-dichloro-N-trimethylsilylaniline (CAS 115910-92-4) with a purity specification of ≥98% as determined by gas chromatography (GC) . This is equivalent to or exceeds the 97% purity achieved in the patent synthesis after vacuum distillation. In comparison, the non‑silylated precursor 2,6‑dichloroaniline is typically offered at 98% purity but cannot participate in the same downstream coupling chemistry without prior derivatisation, effectively adding a synthetic step and its associated yield loss .

Chemical procurement Purity specification Supply chain

Well-Defined Physical and Spectroscopic Fingerprint Enables Unambiguous Identity Verification and Quality Control

The patent provides a complete spectroscopic dataset: ¹H NMR (CCl₄ + TMS) δ 7.21 (two d, J = 7.0, 9.0 Hz, Ar‑H3 and Ar‑H5), 6.62 (dd, J = 7.0, 9.0 Hz, Ar‑H4), 4.0 (br s, NH), 0.31 (s, Si(CH₃)₃); IR (film) 3400 cm⁻¹ (N–H stretch); boiling point 74–75 °C at 0.4 mm Hg [1]. These data serve as a reference standard for incoming quality control. In contrast, for the closest analog N-trimethylsilyl-2,6-dichloro-3-methylaniline, the aromatic region of the NMR spectrum is complicated by the additional methyl resonance, and the boiling point is expected to differ owing to the higher molecular weight, making the target compound uniquely identifiable [2].

Analytical characterisation Quality control Structure confirmation

Priority Application Scenarios for 2,6-Dichloro-N-trimethylsilylaniline (CAS 115910-92-4) Based on Verified Differentiation Evidence


Synthesis of N-(2,6-Dichlorophenyl)-triazolopyrimidine-2-sulfonamide Herbicide Candidates

The compound is explicitly designed for the preparation of herbicidal triazolopyrimidine‑2‑sulfonanilides bearing 2,6‑disubstitution [1]. Its use at room temperature with a simple tertiary amine catalyst achieves 77.2% coupling yield, addressing the core reactivity problem of electron‑poor anilines. This application is directly supported by the patent’s Example 1, where the target sulfonamide (m.p. 263–265 °C) was obtained and characterised. Procurement of the pre‑silylated intermediate is justified when the programme requires rapid access to 2,6‑dichlorophenyl sulfonamide libraries for structure–activity relationship (SAR) studies.

Avoidance of Strong-Base Lithiation Protocols in Scale-Up Synthesis

Prior art employing alkali metal hydrides or alkyllithium reagents to activate 2,6‑dichloroaniline for sulfonamide formation requires sub‑0 °C temperatures and an excess of the metallated aniline [2]. The N‑trimethylsilyl derivative circumvents these hazardous and energy‑intensive conditions. A procurement decision favouring this compound eliminates the need for cryogenic equipment and pyrophoric reagent handling, which is particularly advantageous in pilot-plant or kilogram-scale campaigns.

Building Block for N-Aryl Heterocycle Libraries via Transition-Metal-Catalysed Amination

N‑Silylanilines, including the target compound, have been demonstrated to undergo palladium‑catalysed C–N bond formation with aryl bromides and chlorides in supercritical CO₂, avoiding carbamic acid side reactions [3]. This opens a route to diversely substituted diarylamines that would be inaccessible from the parent aniline under CO₂ atmosphere. Procurement of the silylated building block is warranted when the synthetic sequence involves CO₂‑based or other electrophilic solvent systems that would otherwise consume unprotected nucleophiles.

Quality Control Reference Standard for In-House Silylation Process Monitoring

The fully assigned ¹H NMR, IR, and boiling point data reported in the patent [4] make the commercially available compound suitable as a reference standard for calibrating in‑house silylation reactions. Laboratories that prefer to prepare the reagent internally can purchase the authenticated material to validate their own product identity and purity by direct spectroscopic comparison, thereby reducing out‑of‑specification risk in regulated synthetic workflows.

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